Oxalyl dihydrazide
Overview
Description
Oxalyl dihydrazide is an organic compound with the chemical formula NH₂NHCOCONHNH₂. It is a colorless or white solid that is poorly soluble in cold water and insoluble in most organic solvents . This compound can act as a ligand on some divalent first-row transition metals like manganese, iron, cobalt, nickel, copper, or zinc .
Mechanism of Action
Target of Action
Oxalyl dihydrazide, also known as Oxalyldihydrazide, is an organic compound with the formula NH2NHCOCONHNH2 . It can act as a ligand on some divalent first-row transition metals like manganese, iron, cobalt, nickel, copper, or zinc . These metals play crucial roles in various biological processes, and their interaction with this compound could potentially influence these processes.
Mode of Action
It has been used as a crosslinker for the enrichment of carbonylated proteins within a microfluid chip . Carbonylation is a protein modification that occurs under oxidative stress, and the ability of this compound to crosslink these proteins suggests it may interact with them, potentially altering their function.
Biochemical Pathways
This compound has been shown to interact with glutathione (GSH), a crucial antioxidant in cells . GSH selectively triggered fluorescence recovery through forming stronger hydrogen bonds with this compound than other biological thiols . This suggests that this compound may influence the redox status of cells and potentially affect various biochemical pathways related to oxidative stress.
Pharmacokinetics
It is known to be a colorless or white solid that is poorly soluble in cold water and insoluble in most organic solvents . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Its ability to crosslink carbonylated proteins suggests it may have a role in modulating protein function . Additionally, its interaction with GSH could potentially influence the redox status of cells .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, its poor solubility in water and most organic solvents could affect its stability and efficacy . Furthermore, its interaction with biological thiols like GSH could be influenced by the redox environment within cells .
Biochemical Analysis
Biochemical Properties
Oxalyl Dihydrazide is known to participate in biochemical reactions, particularly those involving hydrogen bonds . It interacts with various enzymes, proteins, and other biomolecules, often through inter- and intramolecular hydrogen bonds . The nature of these interactions is complex and can be influenced by long-range dispersive forces .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves a variety of interactions at the molecular level . It is known to exert its effects through binding interactions with biomolecules and potential enzyme inhibition or activation .
Metabolic Pathways
Preparation Methods
Oxalyl dihydrazide can be synthesized by the reaction of hydrazine hydrate with an oxalate ester in an alcoholic solution at room temperature . Another method involves dissolving oxalyldihydrazide in distilled water, heating it to 80°C, and then adding concentrated nitric acid to obtain oxalyldihydrazide nitrate salt .
Chemical Reactions Analysis
Oxalyl dihydrazide undergoes various chemical reactions, including:
Oxidation and Reduction: It can act as a ligand in the formation of complexes with metals like manganese, iron, cobalt, nickel, copper, and zinc.
Substitution: It can be used in the synthesis of new complexes by template condensation with glyoxal in a methanolic medium.
Crosslinking: It is used as a crosslinker for the enrichment of carbonylated proteins within a microfluidic chip.
Scientific Research Applications
Oxalyl dihydrazide has several scientific research applications:
Comparison with Similar Compounds
Oxalyl dihydrazide is similar to other hydrazides, such as:
- Succinic dihydrazide
- Carbohydrazide
- Thiocarbohydrazide
- Thiosemicarbazide
- Semicarbazide hydrochloride
- Formic hydrazide
- Propanoic acid hydrazide
Compared to these compounds, oxalyldihydrazide is unique in its ability to form complexes with a wide range of metals and its use as a crosslinker in biological applications.
Properties
IUPAC Name |
ethanedihydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O2/c3-5-1(7)2(8)6-4/h3-4H2,(H,5,7)(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRGUMCEJHQWEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)NN)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870823 | |
Record name | Oxalyl hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
996-98-5 | |
Record name | Oxalic acid, dihydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=996-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxalic acid hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxalyl dihydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanedioic acid, 1,2-dihydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxalyl hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxalohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Oxalyldihydrazide's primary interaction involves its hydrazide groups (–CONHNH2). These groups exhibit strong affinity for carbonyl groups (C=O), especially those present in oxidized proteins known as carbonylated proteins. [, , ] This interaction leads to the formation of stable hydrazone bonds, allowing for the capture and enrichment of carbonylated proteins for analysis. [, ] This capture mechanism is particularly useful in studying oxidative stress, as carbonylated proteins serve as a marker for this condition. [, ]
A:* Molecular Formula: C2H6N4O2* Molecular Weight: 118.10 g/mol* Spectroscopic Data: * Infrared (IR) Spectroscopy: Shows characteristic peaks for carbonyl (C=O) and amine (N–H) stretching vibrations. [, , ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon environments within the molecule. [, , ]
A: Oxalyldihydrazide has demonstrated good compatibility with various materials, including those used in microfluidic devices like poly(methyl methacrylate) (PMMA). [, ] This compatibility allows for its immobilization on PMMA surfaces to create platforms for capturing carbonylated proteins. [] Additionally, it exhibits stability under acidic conditions (pH 2), which is crucial for its use in spectrophotometric assays for determining the concentration of compounds like δ4-3-ketosteroids. []
A: Oxalyldihydrazide, in conjunction with copper catalysts and ketones, efficiently promotes the amination of aryl halides in aqueous solutions. [, ] This three-component catalytic system (CuO/Oxalyldihydrazide/hexane-2,5-dione) offers a cost-effective and environmentally friendly route for C–N bond formation, crucial in synthesizing various organic compounds. []
A: While computational studies specifically focusing on Oxalyldihydrazide are limited in the provided research, researchers have used COMSOL simulations to model fluid flow within microchannels functionalized with Oxalyldihydrazide. [] This modeling aids in understanding the capture dynamics of carbonylated proteins within these microfluidic devices. []
A: Oxalyldihydrazide demonstrates stability in methanolic solutions, as evidenced by its use in spectrophotometric assays for δ4-3-ketosteroids. [] Furthermore, research highlights its ability to form stable complexes with various metal ions, including trivalent chromium, manganese, and iron, indicating potential for creating stable formulations with enhanced properties. []
ANone: Specific SHE regulations and guidelines pertaining to Oxalyldihydrazide are not explicitly discussed in the provided research. It is crucial to consult relevant safety data sheets and regulatory guidelines for comprehensive information on safe handling, storage, and disposal practices.
A: While the provided research doesn't offer direct comparisons to alternatives, it's important to consider that the choice of a suitable alternative depends heavily on the specific application. For instance, alternative crosslinkers or carbonyl-reactive reagents might exist for capturing carbonylated proteins. [, ] When selecting alternatives, factors like reactivity, specificity, and compatibility with the experimental setup are critical. [, ]
ANone: Specific strategies for recycling and waste management of Oxalyldihydrazide are not detailed in the provided research. It is essential to refer to relevant safety data sheets, regulatory guidelines, and local waste management protocols for appropriate disposal methods.
ANone: Research on Oxalyldihydrazide leverages diverse tools and resources, including:
- Microfluidic platforms: Enable controlled and efficient capture of carbonylated proteins. [, ]
- Spectroscopic techniques: Such as IR and NMR, are crucial for structural characterization and understanding molecular interactions. [, , , ]
- Computational modeling: Tools like COMSOL facilitate the simulation and optimization of processes involving Oxalyldihydrazide, such as in microfluidic devices. []
ANone: While specific historical milestones aren't detailed, the research highlights the evolving role of Oxalyldihydrazide:
- Early applications: Focused on its use as a reagent in spectrophotometric analysis, particularly for determining copper and other metal ions. [, , , ]
- Recent advancements: Demonstrate its application as a crosslinker for capturing and enriching carbonylated proteins, showcasing its potential in oxidative stress research. [, ]
ANone: The research showcases the interdisciplinary nature of Oxalyldihydrazide studies:
- Chemistry and Materials Science: Play a vital role in synthesizing, characterizing, and understanding its properties. [, , , ]
- Analytical Chemistry: Drives its applications in spectrophotometric assays and microfluidic devices for capturing target molecules. [, , ]
- Biological Sciences: Benefit from its ability to capture carbonylated proteins, enabling research on oxidative stress and related conditions. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.